
2-Amino-6-fluoro-1-methylbenzimidazole
Overview
Description
2-Amino-6-fluoro-1-methylbenzimidazole is a heterocyclic compound with the molecular formula C8H8FN3. It belongs to the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and material sciences . The presence of fluorine and amino groups in its structure enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-fluoro-1-methylbenzimidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluoro-2-nitroaniline with methylamine under reducing conditions to form the benzimidazole ring . The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) for the reduction step.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-fluoro-1-methylbenzimidazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in the precursor can be reduced to form the amino group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalysts like Pd/C and hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the amino group.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
2-Amino-6-fluoro-1-methylbenzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Amino-6-fluoro-1-methylbenzimidazole involves its interaction with specific molecular targets. For example, in anticancer research, it may bind to DNA or proteins, disrupting their normal function and leading to cell death. The presence of the fluorine atom enhances its binding affinity and selectivity for certain targets . The compound can also act as a hydrogen bond donor or acceptor, facilitating its interaction with various biological molecules .
Comparison with Similar Compounds
2-Amino-1-methylbenzimidazole: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
6-Fluoro-1-methylbenzimidazole:
2-Amino-6-chloro-1-methylbenzimidazole: Contains a chlorine atom instead of fluorine, which can influence its chemical properties and interactions.
Uniqueness: 2-Amino-6-fluoro-1-methylbenzimidazole is unique due to the presence of both the amino and fluorine groups, which confer distinct chemical and biological properties. The fluorine atom enhances its stability and binding affinity, while the amino group provides sites for further functionalization and reactivity .
Biological Activity
2-Amino-6-fluoro-1-methylbenzimidazole (2-AFMB) is a heterocyclic compound belonging to the benzimidazole family, characterized by its unique structure featuring an amino group and a fluorine atom. This compound has garnered attention due to its potential biological activities, which include antimicrobial, anticancer, and kinase inhibition properties. Understanding the biological activity of 2-AFMB is crucial for its potential applications in pharmaceuticals and material sciences.
- Molecular Formula : C8H8FN3
- Molecular Weight : 165.17 g/mol
- Structure : 2-AFMB consists of a fused benzene and imidazole ring with substituents at the 2 and 6 positions.
The biological activity of 2-AFMB may be attributed to its interaction with various biological macromolecules, influencing several biochemical pathways. Benzimidazole derivatives are known to inhibit kinases, which play critical roles in cellular processes. The presence of both amino and fluorine groups in 2-AFMB enhances its stability and binding affinity, potentially allowing it to interact effectively with target proteins.
Antimicrobial Activity
Recent studies indicate that 2-AFMB exhibits significant antimicrobial properties against various bacteria and fungi. The fluorine atom and amino group may enhance its efficacy against pathogens. For instance, preliminary tests have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
Kinase Inhibition
The ability of 2-AFMB to inhibit kinases remains to be fully explored. However, related benzimidazole compounds have shown significant inhibitory effects on various kinases involved in cancer progression .
Comparative Analysis of Related Compounds
The following table compares 2-AFMB with structurally similar compounds regarding their notable biological activities:
Compound Name | Structure Features | Notable Activities |
---|---|---|
2-Amino-5-fluoro-1-methylbenzimidazole | Fluorine at the 5-position | Antimicrobial, anticancer |
1-Methylbenzimidazole | Methyl group at the 1-position | General benzimidazole activity |
2-Amino-1-methylbenzimidazole | Amino group at the 2-position | Antioxidant properties |
6-Fluoro-1-methylbenzimidazole | Fluorine at the 6-position | Antimicrobial properties |
Case Studies
While direct studies on 2-AFMB are scarce, several related benzimidazole derivatives have been investigated for their biological activities:
- Anticancer Activity : A study on benzimidazole derivatives indicated that certain compounds exhibited IC50 values in the range of to against various cancer cell lines, suggesting a potential for similar activity in 2-AFMB .
- Antimicrobial Efficacy : Research has shown that benzimidazoles can effectively inhibit bacterial growth. For example, certain derivatives demonstrated significant activity against Staphylococcus aureus with minimal inhibitory concentrations (MIC) below .
Future Research Directions
Given the potential biological activities of 2-AFMB, future research should focus on:
- In-depth Mechanistic Studies : Investigating the specific pathways affected by 2-AFMB.
- In Vivo Studies : Assessing the efficacy and safety profile in animal models.
- Synthesis of Analogues : Creating derivatives with enhanced activity or specificity for targeted applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Amino-6-fluoro-1-methylbenzimidazole, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis typically involves cyclization of o-phenylenediamine derivatives with fluorinated carbonyl compounds. A classic approach is the Phillips method, which uses acetic acid as a solvent and reflux conditions to facilitate cyclization . Optimization steps include:
- Temperature control : Elevated temperatures (110–130°C) improve reaction rates but may increase side products.
- Catalyst screening : Lewis acids like ZnCl₂ or FeCl₃ enhance regioselectivity for the 1-methyl substitution .
- Purification : Column chromatography with ethyl acetate/hexane (3:7) yields >95% purity.
Key Parameters | Optimal Range | Impact on Yield |
---|---|---|
Reaction temperature | 120°C ± 5°C | Maximizes cyclization |
Catalyst loading (ZnCl₂) | 5–10 mol% | Balances cost and efficiency |
Reaction time | 12–18 hours | Prevents over-oxidation |
Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR :
- ¹H NMR : The methyl group at position 1 appears as a singlet (~δ 3.4 ppm), while the amino group (NH₂) shows broad peaks at δ 5.8–6.2 ppm. Fluorine-induced splitting in aromatic protons (δ 7.1–7.9 ppm) confirms the 6-fluoro substitution .
- ¹³C NMR : The fluoro-substituted carbon resonates at ~δ 160 ppm (¹JCF ≈ 245 Hz) .
- X-ray crystallography : Single-crystal analysis reveals planarity of the benzimidazole ring and intermolecular hydrogen bonding between NH₂ and adjacent fluorine atoms (d(N–F) ≈ 2.8 Å) .
Q. What in vitro assays are most suitable for evaluating the biological activity of this compound?
Methodological Answer:
- Antimicrobial activity :
- MIC assays : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Fluorinated benzimidazoles often show enhanced activity due to improved membrane penetration .
- Time-kill kinetics : Monitor bactericidal effects at 2× MIC over 24 hours.
- Enzyme inhibition :
- Kinase assays : Screen against tyrosine kinases (e.g., EGFR) using fluorescence polarization. The 6-fluoro group may enhance binding to ATP pockets .
Assay Type | Key Metrics | Reference Standards |
---|---|---|
MIC | IC₅₀ ≤ 8 µg/mL | Ciprofloxacin (positive control) |
Kinase inhibition | % inhibition at 10 µM | Staurosporine |
Advanced Research Questions
Q. How can conflicting reports on the compound’s bioactivity be resolved through mechanistic studies?
Methodological Answer:
- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Fluorine substitution typically reduces metabolic clearance .
- ROS modulation : Use DCFH-DA probes to quantify reactive oxygen species (ROS) in treated cells. Contradictory antioxidant/pro-oxidant effects may arise from concentration-dependent behavior .
Q. What computational strategies are effective for structure-activity relationship (SAR) studies of fluorinated benzimidazoles?
Methodological Answer:
- Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., tubulin). The 6-fluoro group improves hydrophobic contacts, while the 1-methyl group reduces steric hindrance .
- QSAR modeling : Apply Gaussian-based DFT calculations to correlate electronic properties (HOMO/LUMO energies) with antibacterial activity.
Substituent | Electron Withdrawing Effect | Bioactivity Trend |
---|---|---|
6-Fluoro | High (σₚ ≈ 0.78) | Enhanced antimicrobial |
1-Methyl | Low | Improved metabolic stability |
Q. What experimental evidence supports the role of this compound in disrupting protein-DNA interactions?
Methodological Answer:
- Electrophoretic mobility shift assays (EMSAs) : Incubate the compound with DNA-binding proteins (e.g., topoisomerase II). Fluorine’s electronegativity may interfere with phosphate backbone interactions .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) to G-quadruplex DNA structures. Methyl groups at position 1 stabilize π-π stacking .
Q. How can crystallographic data inform the design of derivatives with improved solubility?
Methodological Answer:
- Hirshfeld surface analysis : Identify intermolecular interactions (e.g., NH₂⋯F) that contribute to crystal packing. Introducing polar groups (e.g., -OH) at position 2 disrupts these networks, enhancing aqueous solubility .
Q. What analytical challenges arise in detecting trace degradation products of this compound?
Methodological Answer:
- LC-MS/MS : Use a C18 column (2.6 µm, 100 Å) with 0.1% formic acid in water/acetonitrile. Degradation products (e.g., deaminated analogs) show [M+H]+ ions at m/z 179.1 .
- Forced degradation studies : Expose to UV light (254 nm) and acidic/alkaline conditions to simulate stability issues.
Q. How do researchers evaluate the compound’s in vivo toxicity profile?
Methodological Answer:
- Acute toxicity (OECD 423) : Administer 300–2000 mg/kg doses to rodents. Monitor organ histopathology; fluorinated benzimidazoles often exhibit renal toxicity at high doses .
- Genotoxicity (Ames test) : Use TA98 and TA100 strains. The amino group may intercalate DNA, but fluorine substitution reduces mutagenic potential .
Q. What methodologies are used to study the compound’s role in modulating cellular redox balance?
Methodological Answer:
- Glutathione (GSH) depletion assays : Treat cells with 10–50 µM compound and measure GSH/GSSG ratios via Ellman’s reagent. The 6-fluoro group may accelerate thiol oxidation .
- NADPH/NADP+ quantification : Use fluorescence-based kits to assess redox cycling activity.
Properties
IUPAC Name |
6-fluoro-1-methylbenzimidazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3/c1-12-7-4-5(9)2-3-6(7)11-8(12)10/h2-4H,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRHVHDCZDMSQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)F)N=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1248916-44-0 | |
Record name | 6-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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